2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate
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Overview
Description
2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a dimethylamino group and a dimethylbenzoate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2-(dimethylamino)-2-methylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: 2-(Dimethylamino)-2-methylpropanol.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the benzoate moiety can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dimethylbenzoate
- Ethyl 3,5-dimethylbenzoate
- 2-(Dimethylamino)-2-methylpropyl benzoate
Uniqueness
2-(Dimethylamino)-2-methylpropyl 3,5-dimethylbenzoate is unique due to the presence of both the dimethylamino group and the dimethylbenzoate moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various research applications.
Properties
CAS No. |
61909-42-0 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
[2-(dimethylamino)-2-methylpropyl] 3,5-dimethylbenzoate |
InChI |
InChI=1S/C15H23NO2/c1-11-7-12(2)9-13(8-11)14(17)18-10-15(3,4)16(5)6/h7-9H,10H2,1-6H3 |
InChI Key |
VFRHIQJZDRTTDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OCC(C)(C)N(C)C)C |
Origin of Product |
United States |
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